Panasinsanol A
Description
Panasinsanol A (CAS: 80374-27-2) is a sesquiterpenoid compound with the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 g/mol. It is isolated from Panax ginseng (syn. Panax schinseng), a plant widely studied for its bioactive constituents . The compound is characterized as an oil with a specific optical rotation of [α]D²⁵ = −51.9° (measured in chloroform at c = 0.54) . Sesquiterpenoids like this compound are known for their complex bicyclic or tricyclic structures, which contribute to their diverse biological activities, though specific pharmacological data for this compound remain underexplored in the provided literature.
Properties
CAS No. |
80374-27-2 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(2aS,4aR,8R)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol |
InChI |
InChI=1S/C15H26O/c1-12(2)10-15-11(12)6-9-13(15,3)7-5-8-14(15,4)16/h11,16H,5-10H2,1-4H3/t11-,13+,14+,15?/m0/s1 |
InChI Key |
ZEQZCZRDJPTCHI-JCHYFPDLSA-N |
SMILES |
CC1(CC23C1CCC2(CCCC3(C)O)C)C |
Isomeric SMILES |
C[C@]12CCC[C@@](C13CC([C@@H]3CC2)(C)C)(C)O |
Canonical SMILES |
CC1(CC23C1CCC2(CCCC3(C)O)C)C |
Other CAS No. |
80374-27-2 |
Synonyms |
panasinsanol A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Panasinsanol A is closely related to other sesquiterpenoids in the Panax genus, particularly Panasinsanol B (CAS: 109785-99-1). Below is a detailed comparative analysis:
Table 1: Structural and Functional Comparison of this compound and Panasinsanol B
Key Differences:
Sources: While both compounds are found in Panax ginseng, Panasinsanol B is additionally identified in tea plants (Camellia sinensis), suggesting broader ecological distribution .
Physicochemical Properties: Panasinsanol B’s predicted polar surface area (20.23 Ų) implies moderate polarity, which may influence solubility and bioavailability compared to this compound, though direct comparative data are lacking .
Functional Similarities:
- Both compounds belong to the sesquiterpenoid class, characterized by three isoprene units, and are likely involved in plant stress response or allelopathy .
- Neither compound has been extensively studied for pharmacological applications, highlighting a gap in current research.
Proposed Research Enhancements :
- Nanoparticle Integration: As suggested in polyphenol research , encapsulating panasinsanols in nanoparticles could enhance their stability and bioavailability, enabling targeted delivery in pharmacological studies.
- Expanded Source Screening: Investigate other Panax species or herbal matrices for novel analogs.
Q & A
Q. How should researchers address batch-to-batch variability in this compound samples?
- Methodological Answer : Implement QC/QA protocols: NMR/MS fingerprinting for each batch. Use PCA (principal component analysis) to identify outlier batches. Standardize sourcing (e.g., plant vouchers for natural extracts) and document storage conditions .
Research Design and Validation
Q. Q. What criteria define a robust in vivo model for this compound’s therapeutic potential?
- Methodological Answer : Select models with translational relevance (e.g., LPS-induced inflammation in rodents). Include sham and vehicle controls. Power analysis ensures adequate sample size. Blinded scoring of outcomes reduces bias .
Q. How can researchers validate this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine genetic knockdown (CRISPR/Cas9) with pharmacological inhibitors. Use multi-omics integration (transcriptomics + proteomics) to map pathways. Confirm findings in orthogonal assays (e.g., siRNA silencing) .
Ethical and Reporting Standards
Q. What guidelines ensure ethical reporting of this compound’s preclinical data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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